

# Introduction: The Significance of (S)-(+)-1-Indanol in Modern Drug Development

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (S)-(+)-1-Indanol

Cat. No.: B2546902

[Get Quote](#)

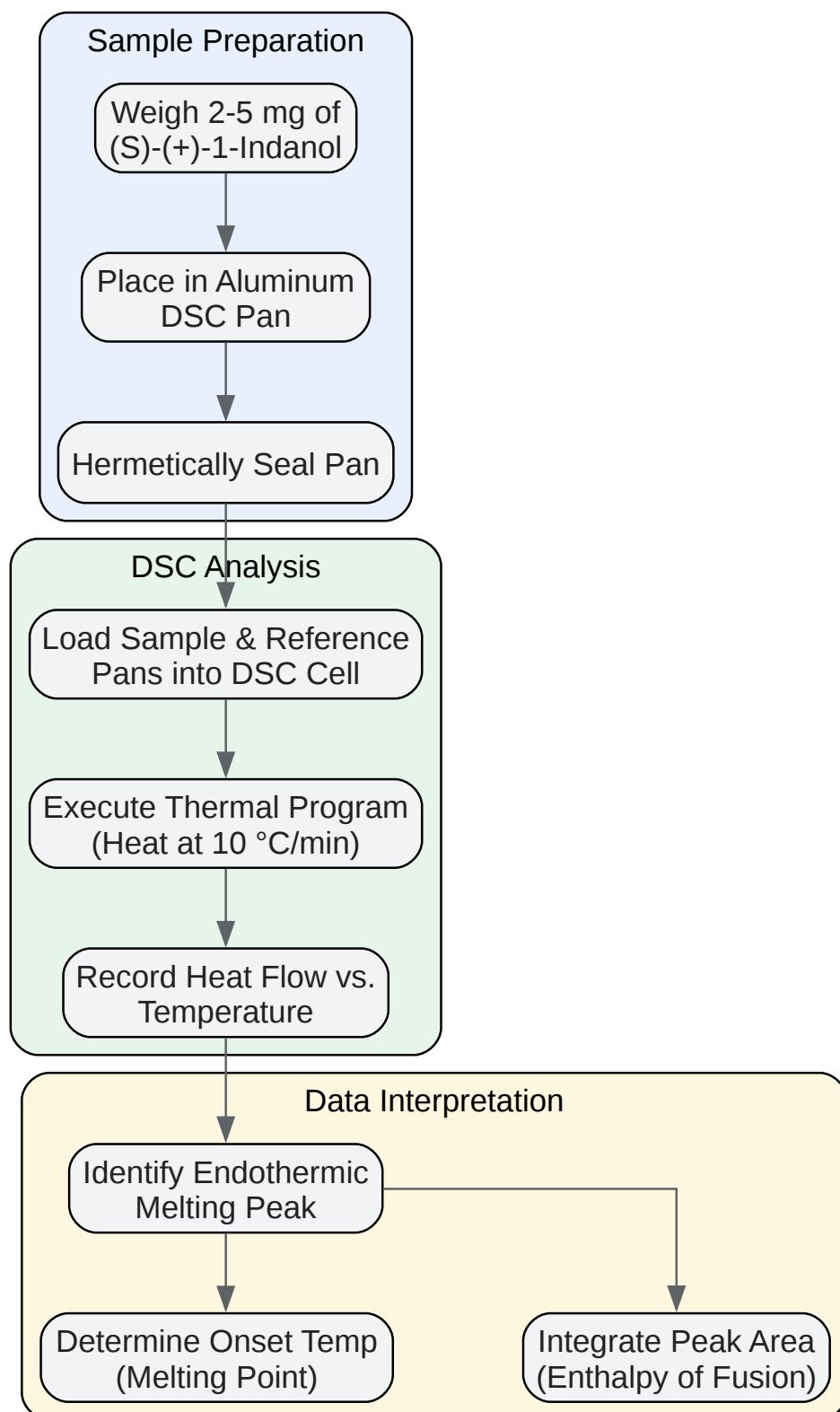
**(S)-(+)-1-Indanol**, a chiral building block with the chemical formula C<sub>9</sub>H<sub>10</sub>O, holds a position of considerable importance in the landscape of pharmaceutical synthesis.<sup>[1][2]</sup> Its defined stereochemistry at the C1 position makes it a valuable precursor for the enantioselective synthesis of complex drug molecules. The hydroxyl group and the rigid indane scaffold provide a versatile platform for constructing pharmacologically active agents, such as orally bioavailable GPR40 agonists used to stimulate insulin secretion.<sup>[1]</sup> For researchers and drug development professionals, a precise understanding of its fundamental physical properties is not merely academic; it is a prerequisite for consistent process control, purification, and formulation. This guide provides a detailed examination of the melting and boiling points of **(S)-(+)-1-Indanol**, grounded in experimental methodology and thermodynamic principles.

## Core Physical and Chemical Properties

A precise characterization of a compound begins with its fundamental physical constants. These values are critical for identification, purity assessment, and the design of synthetic and purification protocols. The properties of **(S)-(+)-1-Indanol** are summarized below.

| Property          | Value                                      | Source(s)                                                   |
|-------------------|--------------------------------------------|-------------------------------------------------------------|
| CAS Number        | 25501-32-0                                 | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula | C <sub>9</sub> H <sub>10</sub> O           | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Molecular Weight  | 134.18 g/mol                               | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Appearance        | White to slightly yellow crystalline solid | <a href="#">[4]</a> <a href="#">[5]</a>                     |
| Melting Point     | 69-73 °C                                   | <a href="#">[1]</a> <a href="#">[3]</a>                     |
| Boiling Point     | 255.1 °C at 760 mmHg                       | <a href="#">[3]</a>                                         |
| 128 °C at 12 mmHg | <a href="#">[6]</a>                        |                                                             |

## Part 1: Melting Point Analysis and Determination


The melting point is one of the most critical indicators of a crystalline solid's purity. For a pure, crystalline compound, the melting transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of this range.[\[7\]](#) The literature value for **(S)-(+)-1-Indanol** is a range of 69-73 °C, which is characteristic for a compound of high purity.[\[1\]](#)[\[3\]](#)

### Authoritative Method: Differential Scanning Calorimetry (DSC)

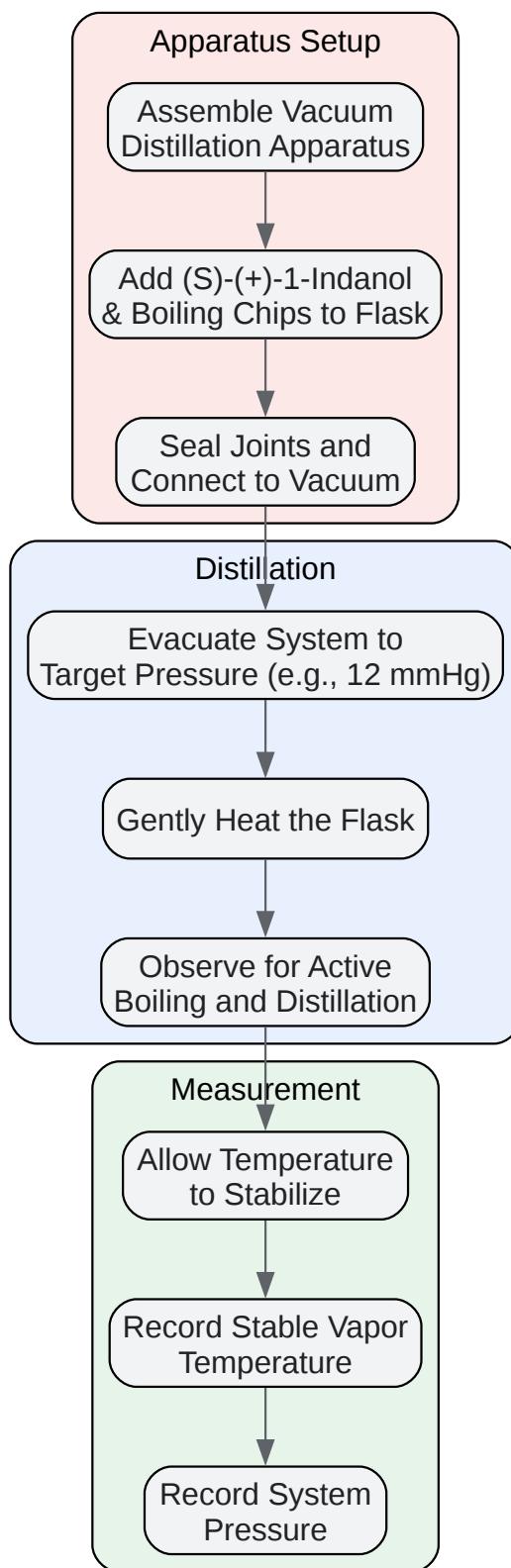
For definitive melting point determination and thermodynamic characterization, Differential Scanning Calorimetry (DSC) is the preferred method. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[\[8\]](#)[\[9\]](#) This technique provides a highly accurate melting temperature (T<sub>m</sub>) and also quantifies the enthalpy of fusion (ΔH <sub>fus</sub>), the energy required to induce the phase change.[\[10\]](#)

- Sample Preparation: Accurately weigh 2-5 mg of **(S)-(+)-1-Indanol** into a standard aluminum DSC pan. Crimp the pan with a lid to ensure a sealed environment.
- Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
- Thermal Program:

- Equilibration: Equilibrate the cell at 25 °C.
- Heating Ramp: Heat the sample from 25 °C to 100 °C at a controlled rate of 10 °C/min under an inert nitrogen atmosphere. The heating rate is a critical parameter; a slower rate can provide higher resolution but may broaden the peak.
- Data Analysis: The melting transition will appear as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. The integrated area of the peak corresponds to the enthalpy of fusion. A sharp, single peak is a strong indicator of high purity.[10][11]

[Click to download full resolution via product page](#)

Caption: Workflow for melting point determination using DSC.


## Part 2: Boiling Point Analysis and Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[12][13][14] For **(S)-(+)-1-Indanol**, there is a significant difference between its boiling point at atmospheric pressure (255.1 °C at 760 mmHg) and under vacuum (128 °C at 12 mmHg).[3][6] This behavior is typical for high-molecular-weight organic compounds, which may decompose at their atmospheric boiling points. Therefore, vacuum distillation is the standard and recommended procedure for the purification and boiling point determination of such materials.

### Authoritative Method: Boiling Point Determination via Distillation

A simple distillation or reflux setup is a robust and common method for determining the boiling point of a liquid.[13][15] The key principle is to heat the liquid to its boiling point and measure the temperature of the vapor that is in equilibrium with the boiling liquid.[12]

- **Apparatus Setup:** Assemble a simple vacuum distillation apparatus using a round-bottom flask, a distillation head with a thermometer port, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
- **Sample and Boiling Chips:** Place approximately 10-15 mL of **(S)-(+)-1-Indanol** and a few boiling chips (or a magnetic stir bar) into the distilling flask. The boiling chips are essential to prevent bumping and ensure smooth boiling.
- **System Evacuation:** Connect the apparatus to a vacuum pump protected by a cold trap. Carefully evacuate the system to the desired pressure (e.g., 12 mmHg).
- **Heating:** Gently heat the distilling flask using a heating mantle.
- **Equilibrium and Measurement:** Observe the condensation ring of the refluxing vapor. The boiling point is the stable temperature recorded on the thermometer when its bulb is fully immersed in the vapor phase, and the liquid is actively distilling into the receiving flask.[15]
- **Data Recording:** Record both the stable temperature and the precise pressure measured by a manometer. The boiling point is meaningless without the corresponding pressure.



[Click to download full resolution via product page](#)

Caption: Workflow for boiling point determination via vacuum distillation.

## Conclusion: A Foundation for Scientific Integrity

The accurate determination of physical properties such as melting and boiling points is fundamental to chemical science and drug development. For **(S)-(+)-1-Indanol**, the melting point range of 69-73 °C serves as a reliable indicator of purity, best confirmed by the sharp endotherm observed in a DSC analysis. Its boiling point is highly pressure-dependent, and determination via vacuum distillation is necessary to prevent thermal degradation. The protocols and principles outlined in this guide provide a self-validating framework for researchers to ensure the quality and consistency of this critical synthetic intermediate, thereby upholding the pillars of scientific integrity and reproducibility.

## References

- 1. (S)-(+)-1-Indanol | 25501-32-0 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. lookchem.com [lookchem.com]
- 4. Page loading... [guidechem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chembk.com [chembk.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 14. Video: Boiling Points - Concept [jove.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Introduction: The Significance of (S)-(+)-1-Indanol in Modern Drug Development]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b2546902#physical-properties-of-s-1-indanol-such-as-melting-and-boiling-points>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)